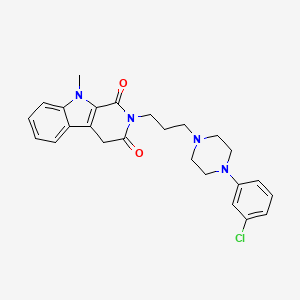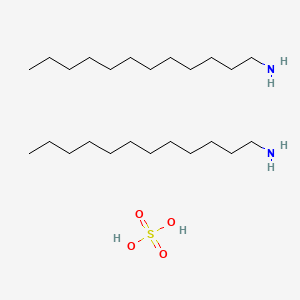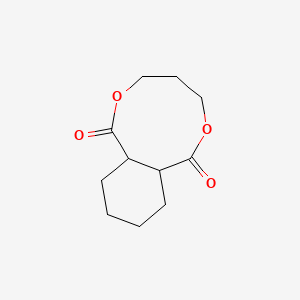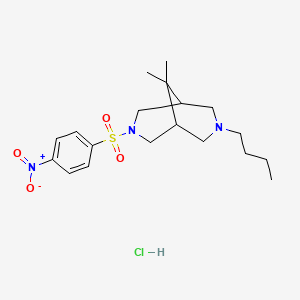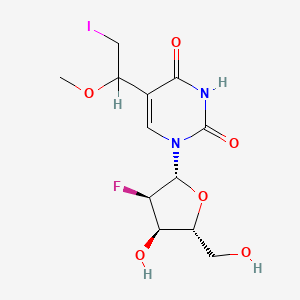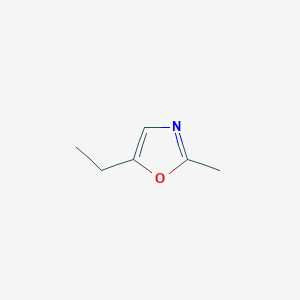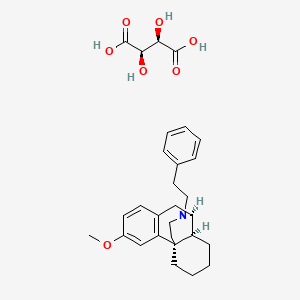
2,3,5-Tri-O-methyl-L-arabinose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tri-O-methyl-L-arabinose: is a methylated derivative of L-arabinose, a naturally occurring sugar This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 5th carbon atoms of the arabinose molecule It is a pentose sugar, meaning it contains five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the methylation of arabinan, a polysaccharide derived from L-arabinose. The arabinan is fully methylated using methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The methylated product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Tri-O-methyl-L-arabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted arabinose derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tri-O-methyl-L-arabinose has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The methoxy groups influence the compound’s binding affinity and specificity for these enzymes, affecting the rate and outcome of the enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Tri-O-methyl-D-arabinose
- 2,3,5-Tri-O-methyl-D-ribose
- 2,3,5-Tri-O-methyl-L-xylose
Comparison: 2,3,5-Tri-O-methyl-L-arabinose is unique due to its specific stereochemistry and the position of the methoxy groups. Compared to its D-isomer, it has different physical and chemical properties, such as solubility and reactivity. The L-form is more common in nature and has distinct biological roles compared to the D-form .
Eigenschaften
CAS-Nummer |
6798-48-7 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2R,3S,4S)-4-hydroxy-2,3,5-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
IXLOVRRUGOPNHY-FXQIFTODSA-N |
Isomerische SMILES |
COC[C@@H]([C@@H]([C@H](C=O)OC)OC)O |
Kanonische SMILES |
COCC(C(C(C=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



